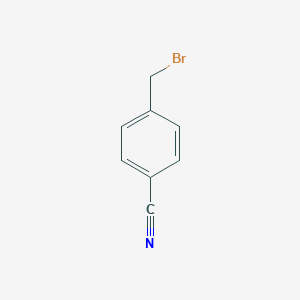

4-Cyanobenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLFTCYAQPPZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864744 | |

| Record name | Benzonitrile, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17201-43-3 | |

| Record name | 4-Cyanobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17201-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017201433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-p-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BROMOMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV332B84ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanobenzyl Bromide (CAS No. 17201-43-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyanobenzyl bromide (CAS No. 17201-43-3), a pivotal intermediate in organic and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, chemical reactivity, key applications, and essential safety information, tailored for professionals in research and development.

Core Properties and Specifications

This compound, also known as 4-(bromomethyl)benzonitrile or α-bromo-p-tolunitrile, is an off-white crystalline powder.[1] Its chemical structure, featuring a reactive benzylic bromide and an electron-withdrawing cyano group, makes it a highly versatile reagent for introducing the cyanobenzyl moiety into complex molecules.[2][3][4] This dual functionality is crucial for its widespread use in the synthesis of pharmaceuticals, agrochemicals, and specialty ligands.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17201-43-3 | [1] |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [6][7] |

| Melting Point | 113-117 °C | [1][6][8] |

| Boiling Point | 143 °C @ 12 mmHg; 135-137 °C @ 0.6 Torr | [1][9] |

| Density | 1.51 g/cm³ | [1] |

| Flash Point | 125.1 °C | [1][6] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol, ethanol (B145695), and ethyl acetate.[6][7] | |

| Purity | Typically ≥98-99% | [1][2][10] |

| Storage | 0-5°C, under inert atmosphere, protected from moisture and light.[6][11][12] |

Synthesis and Purification Protocols

This compound is primarily synthesized via the bromination of a toluene (B28343) derivative. The most common industrial methods involve the photo-bromination of p-tolunitrile (B1678323) or the reaction of p-cyanobenzyl alcohol with hydrobromic acid.[7][13]

This method involves the free-radical bromination of p-tolunitrile under light irradiation.[7]

Methodology:

-

Setup: A four-necked flask is equipped with a mechanical stirrer, thermometer, reflux condenser, and an exhaust gas absorption device.

-

Reaction: A specific quantity of p-tolunitrile is added to the flask and heated to 145-150°C.

-

Bromination: Under the irradiation of a 150W tungsten lamp, bromine is added dropwise. The rate of addition is controlled to prevent bromine from overflowing and to allow the color to fade, maintaining the reaction temperature. The optimal molar ratio of p-tolunitrile to bromine is 1:1.1.[7]

-

Completion: After the bromine addition is complete, the mixture is stirred for an additional 15 minutes to yield crude this compound.[7]

-

Washing: An appropriate amount of 50% ethanol is added to the reaction flask. The mixture is stirred thoroughly, causing the product to precipitate as light-yellow flaky crystals.[7]

-

Purification (Recrystallization): The crude product is dissolved in a heated mixed solvent of 75% ethanol and 25% ethyl acetate. The solution is then allowed to cool naturally, leading to the precipitation of a large amount of flaky crystals.[7]

-

Isolation: The crystals are collected by filtration and dried in an oven to yield white, refined this compound with a purity of >99%.[7] The total yield for this process is reported to be around 68.6%.[7]

Caption: Workflow for the synthesis and purification of this compound.

This alternative method avoids the use of elemental bromine and other hazardous reagents like peroxides.[13]

Methodology:

-

Setup: A reaction flask is charged with n-hexane, p-cyanobenzyl alcohol (114.5 g), and 48% hydrobromic acid (218 g).[13]

-

Reaction: The mixture is heated to reflux and stirred for 2 hours.[13]

-

Isolation: The flask is cooled to room temperature, and the solvent is removed under reduced pressure to obtain a solid.

-

Purification: Methanol (600 ml) is added, and the mixture is refluxed until the solid completely dissolves. The solution is then cooled in an ice bath for 2 hours.[13]

-

Final Product: The resulting white crystalline solid is collected by filtration and dried at 50°C to yield this compound (155 g, 92% yield).[13]

Chemical Reactivity and Key Applications

The high reactivity of this compound is attributed to the benzylic position of the bromine atom, which is an excellent leaving group, facilitating nucleophilic substitution reactions (Sₙ2).[2][7] It serves as a potent alkylating agent for carbon, nitrogen, oxygen, and sulfur nucleophiles.[7]

Caption: General mechanism for nucleophilic substitution of this compound.

Its applications are diverse, spanning multiple sectors:

-

Pharmaceutical Synthesis: It is a critical intermediate in the production of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.[1][3][4] It is also used to synthesize piperidine-linked aromatic diimidazolines, which are analogs of the anti-Pneumocystis carinii drug, Pentamidine.[6][14]

-

Ligand and Heterocycle Synthesis: The compound is used to prepare ligands containing a chelating pyrazolyl-pyridine group.[6] It also reacts with heterocycles, such as its reaction with 2H-tetrazole in the presence of potassium hydroxide (B78521) to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile.[6]

-

Agrochemicals and Materials Science: It serves as a building block for novel herbicides, insecticides, and fungicides.[3] Its versatility also makes it valuable in materials science research.[4]

Caption: Overview of the primary applications for this compound.

This protocol demonstrates a typical nucleophilic substitution reaction using sodium azide (B81097).

Methodology:

-

Reaction Setup: this compound (49.15 g, 251 mmol) is dissolved in 200 ml of DMF at ambient temperature.[5]

-

Nucleophilic Addition: A solution of sodium azide (20.23 g, 0.31 mol) in 50 ml of water is added to the reaction mixture. An exothermic reaction occurs.[5]

-

Workup: After 1.5 hours, the reaction mixture is diluted with 200 ml of toluene followed by 500 ml of water. (Caution: Toluene should be added before water to avoid the separation of potentially explosive azide compounds).[5]

-

Extraction and Isolation: The aqueous phase is extracted twice more with 50 ml of toluene. The combined organic extracts are washed with water and brine, then dried over MgSO₄, filtered, and the solvent is removed to yield the product.[5]

Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[11][15] It is also a respiratory and skin sensitizer.[8][15]

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

| Hazard | H314 | Causes severe skin burns and eye damage. | [11][15] |

| H317 | May cause an allergic skin reaction. | [8][15] | |

| H318 | Causes serious eye damage. | [11][15] | |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [8][11][15] | |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [15] | |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [16][11] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [16][11] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [11] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][16] |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Emergency eye wash fountains and safety showers must be readily available.[16][11]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and suitable protective clothing. In case of inadequate ventilation, use a full-face respirator.[8][16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen).[6][11][12] Keep away from heat, sparks, and open flames.[11]

-

Incompatible Materials: Avoid contact with metals, alcohols, bases, amines, strong oxidizing agents, and water.[11]

References

- 1. innospk.com [innospk.com]

- 2. CAS 17201-43-3: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 17201-43-3 | Benchchem [benchchem.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound | 17201-43-3 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | 17201-43-3 [sigmaaldrich.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. This compound | 17201-43-3 | FC20635 | Biosynth [biosynth.com]

- 13. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]

- 14. Synthesis and Pharmaceutical Applications of 4-Cyanobenzyl Bromide_Chemicalbook [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. echemi.com [echemi.com]

Synthesis of 4-Cyanobenzyl Bromide from p-Tolunitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzyl bromide is a crucial intermediate in the synthesis of various pharmaceuticals and other functional organic molecules.[1][2] Its production from p-tolunitrile (B1678323) is a key industrial process, primarily achieved through free-radical bromination of the benzylic methyl group. This technical guide provides a comprehensive overview of the synthesis, detailing the reaction mechanism, experimental protocols, and purification methods. Quantitative data from various methodologies are summarized for comparative analysis. Furthermore, this document presents visual representations of the reaction pathway and experimental workflow to facilitate a deeper understanding for researchers and professionals in drug development and organic synthesis.

Introduction

This compound, also known as α-bromo-p-tolunitrile, is a versatile organic compound featuring a benzene (B151609) ring substituted with a cyano group and a bromomethyl group at the para positions.[3] The presence of the reactive benzylic bromide makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of the 4-cyanobenzyl moiety into a wide range of molecular scaffolds.[3][4] This reactivity has led to its extensive use as a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.[2][5]

The most common and direct route for the synthesis of this compound is the free-radical bromination of p-tolunitrile. This reaction selectively targets the methyl group due to the stability of the resulting benzylic radical intermediate.[6] This guide will focus on this prevalent synthetic pathway.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from p-tolunitrile proceeds via a free-radical chain mechanism. This process is typically initiated by light (photochemical initiation) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, when using N-bromosuccinimide (NBS).[7][8]

The reaction can be summarized in three key stages:

-

Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond in molecular bromine (Br₂) by UV light or heat, or the homolysis of the N-Br bond in NBS initiated by a radical initiator, to generate bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of p-tolunitrile, forming a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ or NBS to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Caption: Reaction pathway for the free-radical bromination of p-tolunitrile.

Experimental Protocols

Two primary methods for the free-radical bromination of p-tolunitrile are detailed below: direct bromination with molecular bromine and bromination using N-bromosuccinimide (NBS).

Method 1: Direct Bromination with Bromine

This method involves the direct use of liquid bromine, typically with photochemical initiation.

Materials and Equipment:

-

p-Tolunitrile

-

Bromine

-

Ethyl acetate

-

Four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

-

Gas absorption device (for HBr fumes)

-

150W tungsten lamp or UV lamp

-

Heating mantle

-

Filtration apparatus

-

Oven

Procedure:

-

Charge the four-necked flask with a specific amount of p-tolunitrile.

-

Heat the p-tolunitrile to 150°C using a heating mantle.[4]

-

Under irradiation with a 150W tungsten lamp, add bromine dropwise to the reaction mixture.[4] The rate of addition should be controlled to prevent the accumulation of unreacted bromine, indicated by the fading of the bromine color.[4] Maintain the reaction temperature between 145-150°C during the addition.[4]

-

After the complete addition of bromine, continue stirring the mixture at the same temperature for an additional 15 minutes to ensure the reaction goes to completion.[4]

-

Cool the reaction mixture.

-

Add an appropriate amount of ethanol to the flask and stir vigorously. The crude product will precipitate as light yellow flaky crystals.[4]

-

Filter the crude product and wash it with ethanol.

Purification (Recrystallization):

-

Dissolve the crude this compound in a minimal amount of a hot mixed solvent of ethanol and ethyl acetate.[4]

-

Allow the solution to cool to room temperature, which will cause the precipitation of white, flaky crystals of the purified product.[4]

-

Filter the crystals and dry them in an oven to obtain pure this compound.[4]

Method 2: Bromination with N-Bromosuccinimide (NBS)

This method is often preferred in laboratory settings due to the easier handling of solid NBS compared to liquid bromine.[6] The reaction is typically carried out in a non-polar solvent and initiated with a radical initiator like AIBN or benzoyl peroxide.[7][8]

Materials and Equipment:

-

p-Tolunitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile (B52724) or chlorobenzene[9][10]

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve p-tolunitrile in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator (AIBN or benzoyl peroxide).

-

Heat the mixture to reflux with stirring.[7] The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide (B58015).

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization as described in Method 1.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental procedure for the direct bromination method.

| Parameter | Value | Reference |

| Molar Ratio (p-tolunitrile:bromine) | 1:1.1 | [4] |

| Reaction Temperature | 145-150°C | [4] |

| Purity of Crude Product (GC) | 89.2% | [4] |

| Recrystallization Solvent | 75% Ethanol + 25% Ethyl Acetate | [4] |

| Purity of Final Product (GC) | >99% | [4] |

| Overall Yield | 68.6% | [4] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Bromine is highly corrosive, toxic, and causes severe burns. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

This compound is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled.[11] It can cause severe skin burns and eye damage, and may cause allergic skin reactions or respiratory difficulties.[11] Handle in a fume hood and wear appropriate PPE.

-

N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent that is also a suspected carcinogen.[9] Safer alternatives should be considered whenever possible.[9][10]

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction setup should include a gas trap to neutralize the HBr fumes.

Conclusion

The synthesis of this compound from p-tolunitrile via free-radical bromination is a well-established and efficient method. This guide has provided a detailed overview of the underlying reaction mechanism, comprehensive experimental protocols for both direct bromination and the use of NBS, and a summary of relevant quantitative data. The inclusion of visual diagrams for the reaction pathway and experimental workflow aims to provide researchers and professionals with a clear and concise understanding of the process. By following the detailed procedures and adhering to the necessary safety precautions, high-purity this compound can be reliably synthesized for its various applications in pharmaceutical and chemical industries.

References

- 1. This compound | 17201-43-3 [chemicalbook.com]

- 2. Synthesis and Pharmaceutical Applications of 4-Cyanobenzyl Bromide_Chemicalbook [chemicalbook.com]

- 3. CAS 17201-43-3: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US6187945B1 - Process for producing cyanobenzyl compounds - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ERIC - EJ1243291 - A Safe and Green Benzylic Radical Bromination Experiment, Journal of Chemical Education, 2020-Feb [eric.ed.gov]

- 11. This compound | 17201-43-3 | TCI AMERICA [tcichemicals.com]

The Synthesis of 4-Cyanobenzyl Bromide: A Technical Guide to Benzylic Bromination

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The targeted bromination of 4-cyanotoluene to produce 4-cyanobenzyl bromide is a critical transformation in organic synthesis, providing a versatile intermediate for the pharmaceutical and fine chemical industries. This technical guide delves into the core mechanisms, experimental protocols, and quantitative data associated with the benzylic bromination of 4-cyanotoluene. The primary focus will be on the prevalent free-radical pathway, with a comparative analysis of two key methodologies: direct photobromination and the use of N-bromosuccinimide (NBS).

Core Mechanism: Free-Radical Halogenation

The selective bromination of the methyl group of 4-cyanotoluene proceeds via a free-radical chain mechanism. This pathway is favored over electrophilic aromatic substitution on the benzene (B151609) ring due to the directing nature of the alkyl substituent and the reaction conditions employed, which typically involve radical initiators such as UV light or chemical initiators like peroxides. The mechanism can be dissected into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of the bromine-bromine bond in molecular bromine (Br₂) or the nitrogen-bromine bond in N-bromosuccinimide (NBS). This step generates the initial bromine radicals (Br•) necessary to start the chain reaction. This process can be induced by ultraviolet (UV) light or by the thermal decomposition of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).[1][2]

Propagation

The propagation phase consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-cyanotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is a key factor in the selectivity of the reaction for the methyl group. In the second step, the newly formed benzylic radical reacts with a molecule of Br₂ (or NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[1]

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

Figure 1: General mechanism of free-radical bromination.

Experimental Methodologies and Data

Two primary experimental approaches for the synthesis of this compound are detailed below, along with the corresponding quantitative data.

Method 1: Direct Photobromination

This method involves the direct reaction of 4-cyanotoluene with molecular bromine under light irradiation.

A four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an exhaust gas absorption device is charged with 4-cyanotoluene. The reactant is heated to 150°C. Under the irradiation of a 150W tungsten lamp, bromine is added dropwise. The rate of addition is controlled to ensure that the bromine color fades and does not overflow, maintaining the reaction temperature between 145-150°C. After the complete addition of bromine, the mixture is stirred for an additional 15 minutes to yield crude this compound.[3]

For purification, the crude product is washed with 50% ethanol (B145695). The resulting light yellow flaky crystals are then recrystallized from a mixed solvent of 75% ethanol and 25% ethyl acetate (B1210297). The white, refined this compound crystals are collected by filtration and dried in an oven.[3]

| Parameter | Value | Reference |

| Molar Ratio (4-cyanotoluene:Br₂) | 1:1.1 | [3] |

| Reaction Temperature | 145-150°C | [3] |

| Purity of Crude Product (GC) | 89.2% | [3] |

| Total Product Yield | 68.6% | [3] |

| Purity of Refined Product (GC) | >99% | [3] |

Method 2: N-Bromosuccinimide (NBS) Bromination

This method utilizes N-bromosuccinimide as the brominating agent, often in the presence of a chemical radical initiator.

A mixture of 4-cyanotoluene (p-tolunitrile), N-bromosuccinimide (NBS), and benzoyl peroxide is refluxed in chloroform (B151607) for 24 hours. After the reaction is complete, the solvent is evaporated under reduced pressure. Ethyl acetate and water are then added to the residue. The organic layer is extracted, washed with brine (3 x 75 ml), dried over sodium sulfate, and concentrated in vacuo to obtain this compound as a white solid.[4]

| Parameter | Value | Reference |

| Molar Ratio (4-cyanotoluene:NBS) | 1:1 | [4] |

| Radical Initiator | Benzoyl Peroxide | [4] |

| Solvent | Chloroform | [4] |

| Reaction Time | 24 hours | [4] |

| Product Yield | 92% | [4] |

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound via free-radical bromination is outlined below.

References

An In-depth Technical Guide to the Reactivity of 4-Cyanobenzyl Bromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-cyanobenzyl bromide with a diverse range of nucleophiles. This compound is a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry, valued for its susceptibility to nucleophilic substitution. This document details the kinetics, experimental protocols, and reaction outcomes of its reactions with oxygen, nitrogen, sulfur, and other nucleophiles. A significant application of this chemistry is highlighted in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin, with the relevant signaling pathway visually represented.

Introduction

This compound (α-bromo-p-tolunitrile) is a benzylic halide characterized by a bromomethyl group and a cyano group in the para position of the benzene (B151609) ring. This structure confers high reactivity towards nucleophilic substitution, primarily through an S(_N)2 mechanism. The electron-withdrawing nature of the cyano group can influence the electrophilicity of the benzylic carbon, while the benzylic position itself stabilizes the transition state of the substitution reaction. The bromide ion is an excellent leaving group, further facilitating these reactions.[1] This combination of features makes this compound a versatile reagent for introducing the 4-cyanobenzyl moiety into a wide array of molecules, a common structural motif in medicinal chemistry.[2]

General Reaction Mechanism

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (S(_N)2) pathway. This is characteristic of primary benzylic halides.[3] The reaction is a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside relative to the bromine atom. This leads to an inversion of stereochemistry if the carbon were chiral. The rate of the S(_N)2 reaction is dependent on the concentration of both the this compound and the nucleophile.[4]

Data Presentation: Comparative Reactivity of Nucleophiles

| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |

| Benzyl (B1604629) bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 6.83 x 10⁻³ |

| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 1.55 x 10⁻² |

| Benzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 3.17 x 10⁻³ |

| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 1.83 x 10⁻³ |

| p-Nitrobenzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 4.17 x 10⁻³ |

| Benzyl chloride | Aniline | Carbon tetrachloride-Phenol (80:20) | 60 | 3.52 x 10⁻⁴ |

| Benzyl chloride | p-Toluidine | Carbon tetrachloride-Phenol (80:20) | 60 | 4.00 x 10⁻⁴ |

| Benzyl chloride | p-Chloroaniline | Carbon tetrachloride-Phenol (80:20) | 60 | 2.50 x 10⁻⁴ |

Note: The electron-withdrawing nitro group in p-nitrobenzyl bromide generally decreases the rate of S(_N)2 reactions compared to unsubstituted benzyl bromide. The cyano group in this compound is also electron-withdrawing, and a similar trend would be expected.

Experimental Protocols

The following are representative experimental protocols for the reaction of this compound with different classes of nucleophiles. These procedures are generalized and may require optimization for specific substrates.

Reaction with Oxygen Nucleophiles (Alcohols)

Objective: Synthesis of 4-cyanobenzyl ethers.

General Procedure:

-

To a solution of the alcohol (1.0 eq.) in a suitable solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

-

Add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

Reaction with Nitrogen Nucleophiles (Amines)

Objective: Synthesis of N-(4-cyanobenzyl)amines.

General Procedure:

-

Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 eq.) in a polar aprotic solvent such as acetonitrile (B52724) or DMF.

-

Add this compound (1.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature or heat as necessary until completion (monitored by TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Reaction with Sulfur Nucleophiles (Thiols)

Objective: Synthesis of 4-cyanobenzyl thioethers.

General Procedure:

-

To a solution of the thiol (1.0 eq.) in a solvent such as ethanol (B145695) or DMF, add a base like sodium hydroxide (B78521) or potassium carbonate (1.1 eq.).

-

Stir the mixture for a short period to generate the thiolate.

-

Add this compound (1.0 eq.) and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

The product can be purified by chromatography if necessary.

Reaction with Azide (B81097) Nucleophile

Objective: Synthesis of 4-(azidomethyl)benzonitrile.

General Procedure:

-

Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.

-

Add sodium azide (NaN₃, 1.2-1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product, which is often of high purity.

Application in Drug Development: Synthesis of Alogliptin

Alogliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), used for the treatment of type 2 diabetes.[5] A key step in the synthesis of Alogliptin involves the nucleophilic substitution of a chlorouracil derivative with this compound.[6]

DPP-4 Inhibition Signaling Pathway

DPP-4 is an enzyme that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[8][9] By inhibiting DPP-4, Alogliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. This leads to improved glycemic control.[2]

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic substitution reactions, readily forming C-O, C-N, and C-S bonds under relatively mild conditions. Its utility is prominently demonstrated in the synthesis of complex pharmaceutical agents like Alogliptin. Understanding the kinetics and optimizing the reaction conditions for various nucleophiles is crucial for its efficient application in research and drug development. This guide provides a foundational understanding and practical protocols to aid scientists in leveraging the reactivity of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 5. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Incretins on Insulin Function and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Incretin Hormones and Type 2 Diabetes—Mechanistic Insights and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Cyanobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Cyanobenzyl bromide (also known as α-bromo-p-tolunitrile) in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents a standardized experimental protocol for determining solubility parameters in a laboratory setting.

Solubility Data

Publicly available data on the quantitative solubility of this compound is scarce. Most sources, including safety data sheets and chemical supplier specifications, describe its solubility in qualitative terms. The following table summarizes the available information. It is important to note the absence of specific concentration values (e.g., g/100 mL) and the corresponding temperatures.

| Solvent | Formula | Type | Reported Solubility |

| Chloroform | CHCl₃ | Chlorinated | Soluble[1][2][3] |

| Methanol | CH₃OH | Polar Protic | Soluble[1][2][3], Slightly Soluble[2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Implied Soluble (used as a reaction solvent) |

| Acetone | C₃H₆O | Polar Aprotic | Implied Soluble (used as a reaction solvent) |

| Water | H₂O | Polar Protic | Insoluble[1][2][3] |

Note: "Implied Soluble" indicates that while direct solubility data was not found, the solvent is used in synthetic procedures involving this compound, suggesting it acts as a solvent for the compound.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the common laboratory technique of isothermal equilibrium.

2.1 Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

2.2 Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

2.3 Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or on a stirrer with a temperature-controlled bath.

-

Set the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle for at least 1 hour at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted supernatant based on the analysis results and the dilution factor.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

-

2.4 Safety Precautions

-

This compound is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for determining compound solubility.

References

Spectral Analysis of 4-Cyanobenzyl Bromide: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 4-Cyanobenzyl bromide (CAS No. 17201-43-3), a key intermediate in the synthesis of pharmaceuticals and other organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Compound Information

| Property | Value |

| Chemical Name | 4-(Bromomethyl)benzonitrile |

| Synonyms | p-Cyanobenzyl bromide, α-Bromo-p-tolunitrile |

| CAS Number | 17201-43-3 |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.05 g/mol [1][2][3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 113-118 °C[4] |

Spectroscopic Data

The following sections present the key spectral data for this compound, acquired through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.63 | Doublet | 2H | Aromatic protons (Ha) |

| 7.48 | Doublet | 2H | Aromatic protons (Hb) |

| 4.48 | Singlet | 2H | Benzylic protons (-CH₂Br) |

| Data sourced from patent KR101088892B1.[5] |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum is typically recorded in CDCl₃ with broadband proton decoupling.[6]

| Chemical Shift (ppm) Range | Assignment |

| ~142 | Quaternary Aromatic Carbon (C-CH₂Br) |

| ~133 | Aromatic CH |

| ~130 | Aromatic CH |

| ~118 | Nitrile Carbon (-C≡N) |

| ~113 | Quaternary Aromatic Carbon (C-CN) |

| ~32 | Benzylic Carbon (-CH₂Br) |

| Note: Exact chemical shifts can vary slightly based on solvent and concentration. The provided data represents typical ranges for the assigned carbon atoms. |

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. The spectrum for the solid-state sample was obtained using the KBr wafer technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2220 - 2230 | Strong | C≡N (Nitrile) Stretch |

| 1610 - 1590 | Medium | C=C Aromatic Ring Stretch |

| 1460 - 1440 | Medium | C=C Aromatic Ring Stretch |

| ~1210 | Strong | C-Br Stretch |

| 860 - 800 | Strong | p-Disubstituted Benzene C-H Bend |

| Note: These are characteristic absorption frequencies for the functional groups present in this compound. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio of the molecule and its fragments.

| m/z | Relative Intensity (%) | Assignment |

| 197 | ~95 | [M+2]⁺ Molecular ion (with ⁸¹Br) |

| 195 | ~100 | [M]⁺ Molecular ion (with ⁷⁹Br) |

| 116 | 100 | [M-Br]⁺ (Base Peak) |

| 89 | ~15 | [C₇H₅]⁺ |

| Note: The presence of two molecular ion peaks with a ~1:1 intensity ratio is characteristic of a compound containing one bromine atom. |

Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The sample is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used. To ensure all carbon signals are observed, especially quaternary carbons, a longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are often required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal.

FT-IR Spectroscopy (KBr Wafer Method)

-

Sample Preparation: 1-2 mg of this compound is finely ground in an agate mortar and pestle. Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added, and the two are intimately mixed.

-

Pellet Formation: The mixture is transferred to a pellet die. A pressure of 8-10 tons is applied for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.

-

Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate, at a concentration of approximately 10-100 µg/mL.

-

GC Separation: A 1 µL aliquot of the sample solution is injected into the gas chromatograph, which is equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is typically used with a standard electron energy of 70 eV. The mass analyzer scans a mass range (e.g., m/z 35-300) to detect the molecular ion and its fragments.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern. This data is often compared with spectral libraries for confirmation.

Workflow Visualization

The logical flow of the spectral analysis process, from sample handling to final structural confirmation, is depicted in the following diagram.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 4-(Bromomethyl)benzonitrile 99 17201-43-3 [sigmaaldrich.com]

- 4. This compound | 17201-43-3 [sigmaaldrich.com]

- 5. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Safe Handling of 4-Cyanobenzyl Bromide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for 4-Cyanobenzyl bromide and adhere to all applicable local, state, and federal regulations.

Introduction

This compound (4-CBB), also known as 4-(bromomethyl)benzonitrile, is a vital intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1][2][3] Its utility is prominent in the production of Alogliptin, a medication used to treat type 2 diabetes.[1][3] The molecule's structure, featuring both a reactive benzyl (B1604629) bromide group and a cyano group, makes it a versatile building block for creating complex molecular architectures.[1] However, this reactivity also necessitates stringent safety protocols to mitigate the significant health hazards it presents. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound for professionals in research and drug development.

Compound Identification and Properties

Proper identification and understanding of the physical and chemical properties of this compound are fundamental to its safe handling.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Bromomethyl)benzonitrile, α-Bromo-p-tolunitrile |

| CAS Number | 17201-43-3 |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.04 g/mol [1][3][4] |

| Appearance | Off-white to light yellow crystalline powder[1][3] |

| Odor | Acrid or characteristic[3] |

| Physical and Chemical Property | Value |

| Melting Point | 113-117 °C[1][2] |

| Boiling Point | 143 °C at 12 mmHg[1][5] |

| Density | 1.51 g/cm³[1][5] |

| Flash Point | 125.1 °C[1][2] |

| Solubility | Insoluble in water.[2][3] Soluble in organic solvents such as chloroform, methanol, ethanol, and ethyl acetate.[2][3] |

| Stability | Stable under recommended storage conditions.[3][6] |

Hazard Identification and Classification

This compound is a hazardous substance that can cause severe health effects upon exposure. It is classified as a corrosive solid and a lachrymator.[6][7]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5][6][8][9] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[5][6][8] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6][8][9] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[7][8][9] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[8][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[8][9][10] |

Safe Handling and Storage

Strict adherence to safe handling and storage protocols is crucial to prevent exposure and ensure the integrity of the compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][11]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[6][11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| Body Part | Required PPE | Specifications |

| Eyes/Face | Safety goggles and a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[5][7] |

| Skin | Chemical-resistant gloves and a lab coat | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.[5][7] A flame-resistant, impervious lab coat should be worn.[5] |

| Respiratory | Respirator | In case of inadequate ventilation or when exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[5][9] |

| Feet | Closed-toe shoes | Safety shoes are recommended.[6] |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][11]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][11]

-

Contaminated clothing should be removed immediately and washed before reuse.[5][11]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][11]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, metals, and water.[6]

-

The storage area should be locked to restrict access to authorized personnel only.[5][6][8]

-

It is recommended to store under an inert atmosphere as the compound is sensitive to air and moisture.[6]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11] |

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Do not touch spilled material. Wear appropriate PPE as described in section 4.2.[5][6]

-

Containment and Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[6] Moisten with water to reduce airborne dust if necessary.[12]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][11]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[6][11][13]

-

Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][13]

Experimental Protocols

This compound is a key reagent in nucleophilic substitution reactions. Below are generalized protocols for common transformations. All procedures must be carried out in a chemical fume hood with appropriate PPE.

General N-Alkylation of a Primary Amine

This protocol describes the reaction of this compound with a primary amine to form a secondary amine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.2 equivalents) or triethylamine (B128534) (1.1 equivalents), to the solution.

-

Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may be gently heated if necessary.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Example Protocol: Synthesis of a Precursor to Alogliptin

This protocol is a representative example of the use of this compound in pharmaceutical synthesis.[1][2][11]

-

Reaction Setup: To a solution of 6-chlorouracil (B25721) (1.0 equivalent) in dimethylformamide (DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Alkylation: Add this compound (1.0 equivalent) to the reaction mixture and stir at room temperature until the starting material is consumed, as monitored by TLC.

-

Workup: Quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Further Steps: The resulting intermediate can then be carried forward through subsequent methylation and nucleophilic substitution steps to yield Alogliptin.

Visualizations

Logical Relationship of Hazards and Precautions

Caption: Relationship between hazards and safety precautions.

Experimental Workflow for Handling this compound

Caption: General laboratory workflow for this compound.

Disposal Considerations

-

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][6]

-

It should be treated as hazardous waste and disposed of at an approved waste disposal facility.[6][11]

-

Do not allow the chemical to enter drains or the environment.[7][11]

Conclusion

This compound is an indispensable reagent in modern organic synthesis, particularly within the pharmaceutical sector. Its inherent reactivity, while valuable, demands a thorough understanding and rigorous implementation of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its handling, ensuring a safe laboratory environment while leveraging its synthetic potential. Continuous vigilance, proper training, and a commitment to safety are paramount when working with this and other hazardous chemical intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. CN106366068A - One-pot preparation method of Alogliptin - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Page loading... [wap.guidechem.com]

- 7. murov.info [murov.info]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Electrophilicity of 4-Cyanobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzyl bromide is a versatile bifunctional molecule widely employed in organic synthesis, particularly as a key intermediate in the preparation of pharmaceuticals and other specialty chemicals.[1][2] Its reactivity is fundamentally governed by the electrophilic character of the benzylic carbon, which is significantly influenced by the presence of both the electron-withdrawing cyano group and the good leaving group, bromide.[3][4] This guide provides a comprehensive technical overview of the electrophilicity of this compound, detailing the theoretical frameworks for its quantification, experimental methodologies for its determination, and its implications for synthetic applications.

The electrophilicity of this compound makes it a potent alkylating agent, readily participating in nucleophilic substitution reactions.[1][4] The cyano group at the para position enhances the electrophilic nature of the benzylic carbon by inductive and resonance effects, making it more susceptible to nucleophilic attack.[3] This enhanced reactivity is crucial in its role as a building block for complex molecules, including the antidiabetic drug Alogliptin.[5]

Theoretical Framework for Quantifying Electrophilicity

The electrophilicity of a compound can be quantitatively assessed using several established physicochemical principles. Two of the most relevant frameworks for understanding the reactivity of this compound are the Hammett equation and Mayr's electrophilicity scale.

The Hammett Equation: Unraveling Substituent Effects

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives.[6][7] It provides a quantitative measure of the electronic effects (inductive and resonance) of a substituent on a reaction center. The equation is expressed as:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction of the substituted benzene derivative.

-

k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[8] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.

-

σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.[9] Electron-withdrawing groups have positive σ values, and electron-donating groups have negative σ values.

For this compound, the para-cyano group is a strong electron-withdrawing substituent, characterized by a positive σ value. In nucleophilic substitution reactions, where a negative charge is not developing at the benzylic position in the transition state (as in an Sₙ2 reaction), the cyano group is expected to increase the reaction rate by enhancing the electrophilicity of the benzylic carbon. A Hammett plot for the reaction of a series of substituted benzyl (B1604629) bromides with a given nucleophile would be expected to yield a positive ρ value, and the data point for this compound would lie on the line corresponding to its σ value.[5]

Mayr's Electrophilicity Scale: A Universal Reactivity Framework

Professor Herbert Mayr and his group have developed a comprehensive scale of electrophilicity (E) and nucleophilicity (N) that allows for the prediction of reaction rates for a wide variety of polar organic reactions.[8][10] The fundamental equation is:

log(k) = sₙ(N + E)

where:

-

k is the second-order rate constant.

-

sₙ is a nucleophile-specific sensitivity parameter.

-

N is the nucleophilicity parameter of the nucleophile.

-

E is the electrophilicity parameter of the electrophile.

This equation provides a powerful tool for quantitatively comparing the electrophilicities of different compounds. A higher E value signifies a stronger electrophile. The determination of the E parameter for this compound would involve measuring its reaction rates with a series of reference nucleophiles of known N and sₙ values.[11][12]

Quantitative Data

Table 1: Hammett Substituent Constants (σ) for Common Substituents

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

Data sourced from established physical organic chemistry literature.

The large positive σ_para value for the cyano group (0.66) indicates its strong electron-withdrawing nature, which is expected to significantly increase the electrophilicity of the benzylic carbon in this compound compared to unsubstituted benzyl bromide.

Table 2: Relative Reactivity of Substituted Benzyl Bromides in Sₙ2 Reactions

| Substituent (para) | Relative Rate (k/k₀) |

| -OCH₃ | ~0.2 |

| -CH₃ | ~0.6 |

| -H | 1 |

| -Cl | ~2.5 |

| -Br | ~2.8 |

| -CN | ~10-20 (Estimated) |

| -NO₂ | ~30 |

Note: The value for this compound is an estimation based on its Hammett σ value and typical ρ values for Sₙ2 reactions of benzyl halides. Precise experimental data would be required for a definitive value.

Experimental Protocols

The quantitative determination of the electrophilicity of this compound requires precise kinetic measurements. The following are detailed methodologies for key experiments.

Protocol for Determining Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This method is suitable for fast reactions, which are common when dealing with reactive electrophiles like this compound.[1][2][3][13][14]

Objective: To measure the second-order rate constant (k) for the reaction of this compound with a reference nucleophile.

Materials:

-

Stopped-flow spectrophotometer

-

Thermostatted cell holder

-

Syringes for reactant solutions

-

This compound (high purity)

-

Reference nucleophile (e.g., a substituted pyridine (B92270) or an enamine with a known N and sₙ value)

-

Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent under an inert atmosphere.

-

Prepare a series of solutions of the reference nucleophile at different concentrations, typically at least a 10-fold excess compared to the electrophile, to ensure pseudo-first-order conditions.

-

-

Instrument Setup:

-

Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance of the product or disappearance of a reactant.

-

Thermostat the cell holder to the desired reaction temperature (e.g., 20 °C for direct comparison with Mayr's database).

-

-

Kinetic Measurement:

-

Load one syringe with the this compound solution and the other with one of the nucleophile solutions.

-

Rapidly mix the two solutions by actuating the stopped-flow drive. The instrument will automatically trigger data acquisition upon stopping the flow.

-

Record the change in absorbance over time.

-

Repeat the measurement for each concentration of the nucleophile.

-

-

Data Analysis:

-

For each concentration of the nucleophile, fit the absorbance vs. time data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

-

Plot k_obs versus the concentration of the nucleophile. The slope of this plot will be the second-order rate constant (k).

-

Protocol for Competitive Kinetic Experiments

This method allows for the determination of the relative reactivity of two electrophiles towards a single nucleophile without the need for absolute rate constants.

Objective: To determine the relative reactivity of this compound compared to a reference electrophile (e.g., benzyl bromide).

Materials:

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector.

-

Thermostatted reaction vessel.

-

This compound.

-

Reference electrophile (e.g., benzyl bromide).

-

Nucleophile (in sub-stoichiometric amount).

-

Anhydrous solvent.

-

Internal standard for GC/HPLC analysis.

Procedure:

-

Reaction Setup:

-

In a thermostatted reaction vessel, prepare a solution containing known initial concentrations of this compound, the reference electrophile, and the internal standard in the chosen solvent.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile.

-

At various time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large excess of a trapping agent or by rapid dilution).

-

Analyze the quenched aliquots by GC or HPLC to determine the concentrations of the remaining this compound and the reference electrophile.

-

-

Data Analysis:

-

The relative rate constant (k_rel) can be calculated using the following equation, derived from the integrated rate law for competitive second-order reactions: k_rel = k₁/k₂ = log([E₁]t/[E₁]₀) / log([E₂]t/[E₂]₀) where [E₁] and [E₂] are the concentrations of this compound and the reference electrophile, respectively, at time t and time 0.

-

Visualizations

Reaction Mechanism and Energetics

The reaction of this compound with a nucleophile typically proceeds via an Sₙ2 mechanism.

Experimental Workflow for Mayr's Parameter Determination

The process of determining the electrophilicity parameter (E) for a new compound like this compound is systematic.

Conclusion

The electrophilicity of this compound is a critical determinant of its chemical behavior, making it a highly effective and versatile reagent in organic synthesis. The strong electron-withdrawing nature of the para-cyano group significantly enhances the reactivity of the benzylic carbon towards nucleophiles. A quantitative understanding of this electrophilicity, through frameworks like the Hammett equation and Mayr's scale, is essential for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. The experimental protocols outlined in this guide provide a robust foundation for the precise determination of the kinetic parameters that define the electrophilic character of this important synthetic intermediate. For professionals in drug development and chemical research, a thorough grasp of these principles is invaluable for the rational design and efficient execution of synthetic strategies involving this compound.

References

- 1. web.williams.edu [web.williams.edu]

- 2. agilent.com [agilent.com]

- 3. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 4. CAS 17201-43-3: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. web.viu.ca [web.viu.ca]

- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 8. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 9. researchgate.net [researchgate.net]

- 10. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 13. sfu.ca [sfu.ca]

- 14. biologic.net [biologic.net]

In-Depth Technical Guide to the Stability and Storage of 4-Cyanobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-cyanobenzyl bromide (α-bromo-p-tolunitrile). Understanding the chemical stability of this crucial reagent is paramount for ensuring experimental reproducibility, maintaining purity, and ensuring safety in the laboratory. This document outlines the key factors influencing its stability, proper storage and handling protocols, and potential degradation pathways.

Core Stability Profile